![molecular formula C19H18N4O2S B1230050 N-[2-[(3-cyano-8-methyl-2-quinolinyl)amino]ethyl]benzenesulfonamide](/img/structure/B1230050.png)
N-[2-[(3-cyano-8-methyl-2-quinolinyl)amino]ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(3-cyano-8-methyl-2-quinolinyl)amino]ethyl]benzenesulfonamide is an aminoquinoline.
Wissenschaftliche Forschungsanwendungen
Gastroprotective Properties
Ebrotidine, a compound with a structure similar to the one requested, exhibits significant gastroprotective properties. It combines H2-receptor antagonistic activity with cytoprotective capabilities, enhancing the physicochemical characteristics of the gastric mucus gel. This drug enhances the synthesis and secretion of mucins and phospholipids, promoting mucosal repair and integrity. Its unique ability to improve ulcer healing and protect gastric epithelial integrity makes it a promising candidate for treating ulcer disease (Slomiany, Piotrowski, & Slomiany, 1997).
Corrosion Inhibition
Quinoline derivatives, including those with structures akin to the queried compound, are recognized for their effectiveness as corrosion inhibitors. These compounds form stable chelating complexes with metallic surfaces, offering protection against metallic corrosion. Their high electron density and ability to adsorb onto surfaces make them valuable in anticorrosive material research (Verma, Quraishi, & Ebenso, 2020).
Antimicrobial Activity
Ebrotidine not only has gastroprotective and ulcer-healing properties but also exhibits potent anti-Helicobacter pylori activity. It enhances the efficacy of antimicrobial agents used for H. pylori eradication and shows a significant inhibitory effect on H. pylori urease activity. These properties suggest its potential as a comprehensive treatment option for gastric diseases caused by H. pylori infection (Slomiany, Piotrowski, & Slomiany, 1997).
Therapeutic Potential in Cancer
Isoquinoline derivatives, which share a structural motif with the queried compound, have shown a range of biological activities, including potential anti-cancer properties. These compounds and their synthetic derivatives have been explored for their antimicrobial, anti-inflammatory, and notably, antitumor activities, highlighting the versatility of quinoline-based compounds in therapeutic applications (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).
Eigenschaften
Molekularformel |
C19H18N4O2S |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
N-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H18N4O2S/c1-14-6-5-7-15-12-16(13-20)19(23-18(14)15)21-10-11-22-26(24,25)17-8-3-2-4-9-17/h2-9,12,22H,10-11H2,1H3,(H,21,23) |
InChI-Schlüssel |
BOFYXBMYLMYWOV-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)NCCNS(=O)(=O)C3=CC=CC=C3)C#N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)NCCNS(=O)(=O)C3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






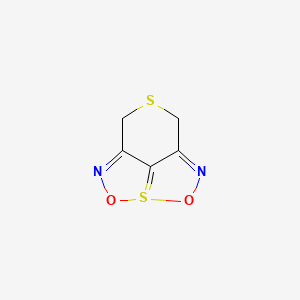
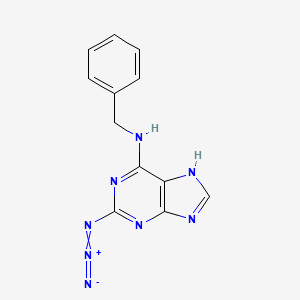
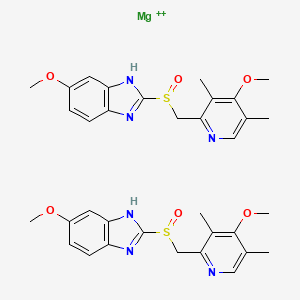
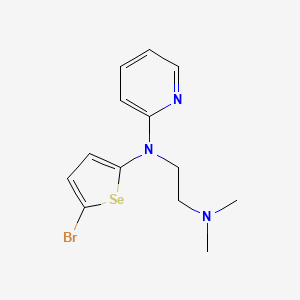
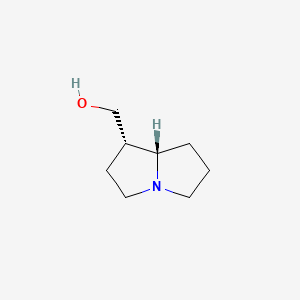
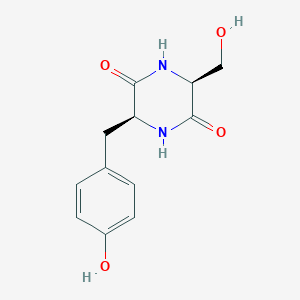

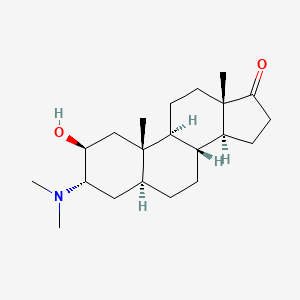
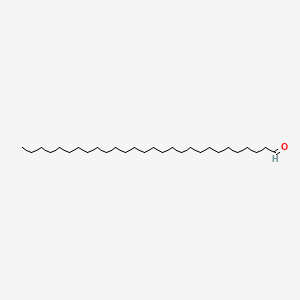

![1-(2-Ethyl-6-methylphenyl)-3-[(1-methyl-2-pyrrolyl)methyl]thiourea](/img/structure/B1229991.png)